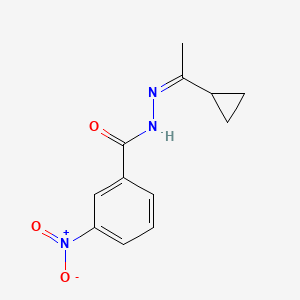
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied due to its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are responsible for the excitatory response. This blockade of the ion channel reduces the excitotoxicity caused by excessive glutamate release and protects neurons from damage.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to protect neurons from damage caused by ischemia and stroke. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been shown to improve cognitive function in animal models of Alzheimer's disease and to enhance synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has several advantages for use in lab experiments. It is a potent and specific antagonist of the AMPA receptor subtype, making it an excellent tool for investigating the role of glutamate receptors in neurological disorders. It is also relatively easy to synthesize and has a long shelf life. However, 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime. One area of interest is the development of more potent and selective AMPA receptor antagonists with fewer side effects. Another area of research is the investigation of the role of glutamate receptors in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the potential therapeutic applications of 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime in humans, including its safety and efficacy in clinical trials.
Méthodes De Synthèse
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime can be synthesized by the reaction of 2,5-dimethyl-1,4-benzoquinone with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime as a yellow crystalline powder.
Applications De Recherche Scientifique
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has been widely used in scientific research to study the role of glutamate receptors in various neurological disorders. It has been shown to be effective in blocking the excitotoxicity caused by excessive glutamate release, which is a common feature of many neurological disorders. 2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime has also been used to investigate the mechanisms underlying synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-11-16(19)13(2)10-15(12)18-21-17(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPFXXSBQHXNP-QZCFRGDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)/C=C/C2=CC=CC=C2)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-cinnamoyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)

![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)

![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)
